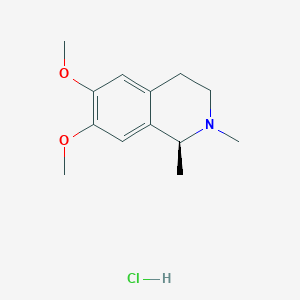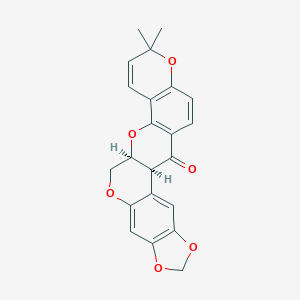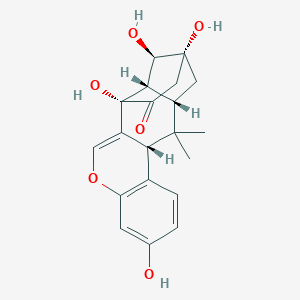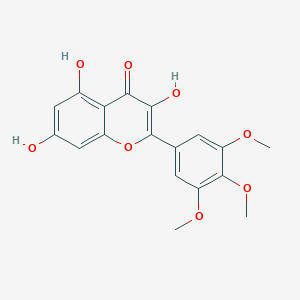
3,5,7-Trihidroxi-3',4',5'-trimetoxiflavona
Descripción general
Descripción
3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is a trimethoxyflavone that is the 3’,4’,5’-tri-O-methyl ether of tricetin . It is a methylated flavone from Artemisia frigida .
Synthesis Analysis
A phytochemical investigation of the leaves of Murraya paniculata resulted in a novel compound, 3′,5′-dihydroxy-5,7,4′-trimethoxyflavone, together with 13 known compounds .Molecular Structure Analysis
The molecular formula of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is C18H16O8 and its molecular weight is 360.31 .Chemical Reactions Analysis
The IR spectrum (KBr, ν, cm –1) of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is 3300, 1635, 1600, 1510, 1365, 1210, 1064 .Aplicaciones Científicas De Investigación
Neuroprotección y tratamiento de la enfermedad de Alzheimer
Se ha encontrado que este compuesto protege contra la neurotoxicidad inducida por el amiloide beta, que es un importante contribuyente a la enfermedad de Alzheimer . Lo logra a través de la actividad antioxidante y la interferencia con la señalización celular . El compuesto previene la muerte de las neuronas y atenúa la acumulación intracelular de especies reactivas de oxígeno después del tratamiento con amiloide beta . También inhibe la fosforilación de las proteínas de señalización SAPK/JNK y ERK 1/2, que pertenecen a la familia de las quinasas de proteína activadas por mitógeno (MAPK) .
Actividad antioxidante
Se ha demostrado que el compuesto tiene propiedades antioxidantes . Puede prevenir la muerte de los astrocitos inducida por el peróxido de hidrógeno . Esta actividad antioxidante podría ser beneficiosa en diversas condiciones de salud donde el estrés oxidativo juega un papel.
Actividad antiinflamatoria
Se ha informado que el compuesto tiene propiedades antiinflamatorias . Esto podría hacerlo útil en el tratamiento de diversas afecciones inflamatorias.
Inhibición de la peroxidación lipídica
Se ha encontrado que el compuesto inhibe la peroxidación lipídica . Esto podría ser beneficioso en condiciones donde la peroxidación lipídica contribuye a la progresión de la enfermedad, como la aterosclerosis.
Actividad antifúngica
El compuesto ha mostrado inhibición contra la mayoría de los hongos patógenos humanos . También es activo contra Microsporum canis y moderadamente activo contra Trichophyton mentagrophytes, que son hongos patógenos animales<a aria-label="3: The compound has shown inhibition against most of the human pathogenic fungi3" data-citationid="e2dec01b-37b0-4340-fedf-3b0b87020def-30" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Sarmina-Yeasmin-2/publication/276779133_Studies_on_the_Isolation_of_5_3_4-Trihydroxy_7-Methoxy_Isoflavone/links/5a4a151
Mecanismo De Acción
Target of Action
Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling proteins .
Mode of Action
It has been suggested that it may exert its effects through antioxidative activity and interference with cell signaling . It has been shown to inhibit the phosphorylation of signaling proteins SAPK/JNK and ERK 1/2, which belong to the mitogen-activated protein kinase (MAPK) family .
Biochemical Pathways
Given its antioxidative activity and interference with cell signaling, it likely impacts pathways related to oxidative stress and cell survival .
Pharmacokinetics
Its logp value is estimated to be 2270, suggesting it may have good lipophilicity, which could influence its absorption and distribution .
Result of Action
3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone has been shown to protect against beta-amyloid-induced neurotoxicity in neuronal cells . It prevents the death of neurons and attenuates the intracellular accumulation of reactive oxygen species (ROS) following treatment with beta-amyloid .
Análisis Bioquímico
Cellular Effects
Flavonoids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is not well-defined. Flavonoids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone are yet to be discovered.
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLHJJGLDWGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420502 | |
| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146132-95-8 | |
| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




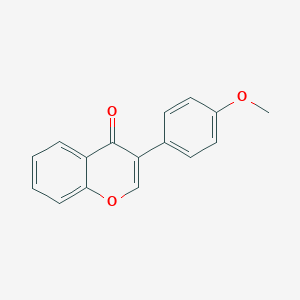


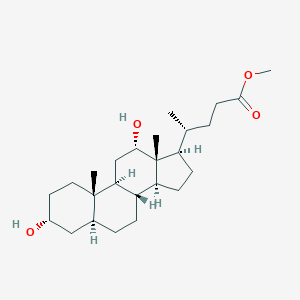
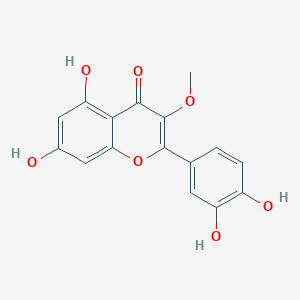
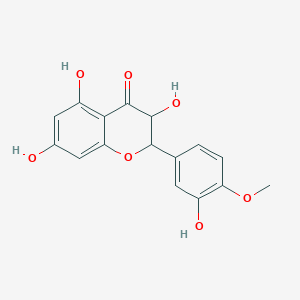
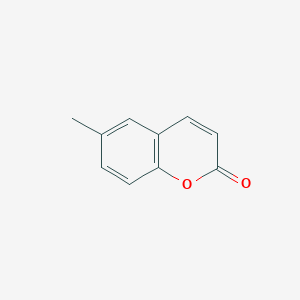
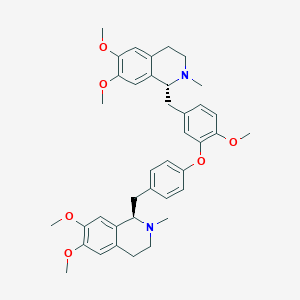
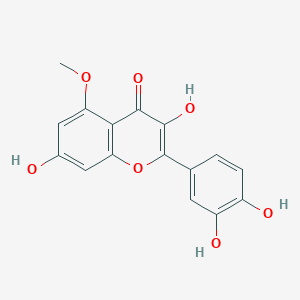
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)
